molecular formula C28H32N6O3 B13921990 Tert-butyl (R)-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate

Tert-butyl (R)-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate

Cat. No.: B13921990
M. Wt: 500.6 g/mol
InChI Key: FMJRVNWBIFUYFR-JOCHJYFZSA-N
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Description

Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the tert-butyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve specific catalysts and solvents to achieve the desired selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically results in the formation of primary alcohols .

Scientific Research Applications

Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate lies in its combination of structural elements, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C28H32N6O3

Molecular Weight

500.6 g/mol

IUPAC Name

tert-butyl (3R)-3-[6-(dibenzylamino)-8-oxo-7H-purin-9-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C28H32N6O3/c1-28(2,3)37-27(36)32-15-14-22(18-32)34-25-23(31-26(34)35)24(29-19-30-25)33(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-13,19,22H,14-18H2,1-3H3,(H,31,35)/t22-/m1/s1

InChI Key

FMJRVNWBIFUYFR-JOCHJYFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)NC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)NC2=O

Origin of Product

United States

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